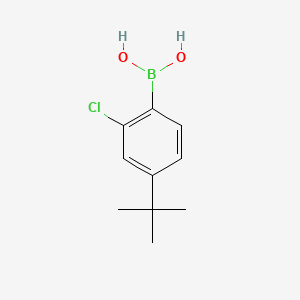
(4-(t-Butyl)-2-chlorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Tert-butyl)-2-chlorophenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring substituted with a tert-butyl group and a chlorine atom. The unique structure of (4-(Tert-butyl)-2-chlorophenyl)boronic acid makes it a valuable reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-2-chlorophenyl)boronic acid typically involves the borylation of an aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. For example, 4-(tert-butyl)-2-chlorophenyl bromide can be borylated using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium acetate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of (4-(Tert-butyl)-2-chlorophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The use of recyclable catalysts and green chemistry principles is also considered to minimize environmental impact .
化学反应分析
Types of Reactions
(4-(Tert-butyl)-2-chlorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide, potassium acetate
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), ethanol
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions
科学研究应用
(4-(Tert-butyl)-2-chlorophenyl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (4-(Tert-butyl)-2-chlorophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
相似化合物的比较
(4-(Tert-butyl)-2-chlorophenyl)boronic acid can be compared with other similar boronic acids:
Phenylboronic Acid: Lacks the tert-butyl and chlorine substituents, making it less sterically hindered and less reactive in certain reactions.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of tert-butyl and chlorine, leading to different electronic properties and reactivity.
4-Trifluoromethylphenylboronic Acid: Has a trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to (4-(Tert-butyl)-2-chlorophenyl)boronic acid.
The unique combination of the tert-butyl and chlorine substituents in (4-(Tert-butyl)-2-chlorophenyl)boronic acid provides distinct steric and electronic effects, making it a valuable reagent in various synthetic applications.
属性
分子式 |
C10H14BClO2 |
|---|---|
分子量 |
212.48 g/mol |
IUPAC 名称 |
(4-tert-butyl-2-chlorophenyl)boronic acid |
InChI |
InChI=1S/C10H14BClO2/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,13-14H,1-3H3 |
InChI 键 |
LOCKMFCYULAPJV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(C=C(C=C1)C(C)(C)C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



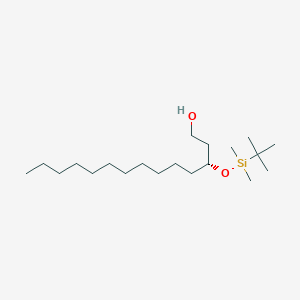
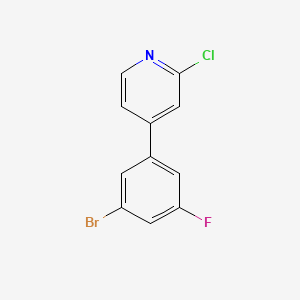
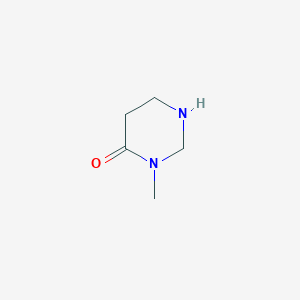
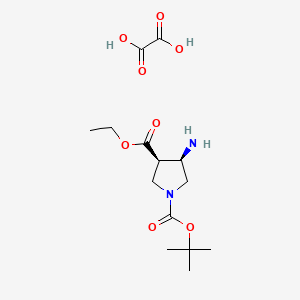
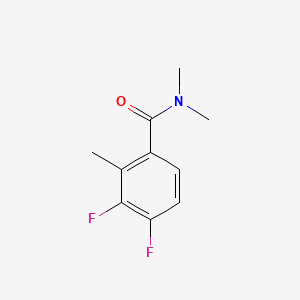
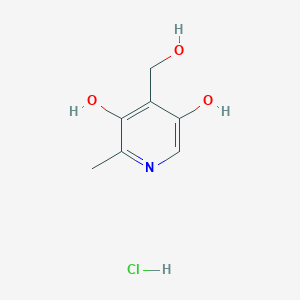

![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
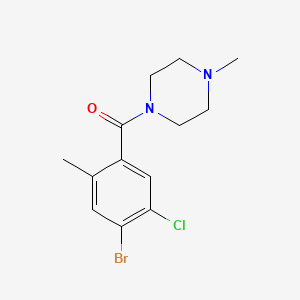
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
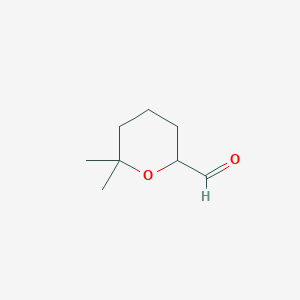
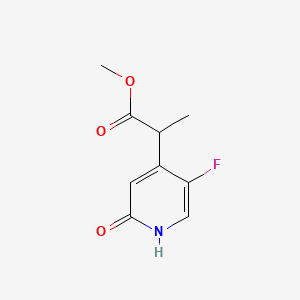
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
